molecular formula C8H13NO2 B13482245 Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one CAS No. 2866253-82-7

Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one

Cat. No.: B13482245
CAS No.: 2866253-82-7
M. Wt: 155.19 g/mol
InChI Key: KOPIXGVIZUVLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one is a spirocyclic lactam featuring a 1-azaspiro[3.5]nonane core with a hydroxy group at the 7-position. The hydroxy group enhances polarity and hydrogen-bonding capacity, distinguishing it from related spirocyclic compounds with non-polar or protected substituents.

Properties

CAS No.

2866253-82-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

7-hydroxy-1-azaspiro[3.5]nonan-2-one

InChI

InChI=1S/C8H13NO2/c10-6-1-3-8(4-2-6)5-7(11)9-8/h6,10H,1-5H2,(H,9,11)

InChI Key

KOPIXGVIZUVLEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor, such as a ketone or an aldehyde, with an amine under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Carbonyl Group Reactivity

The ketone moiety at position 2 undergoes typical carbonyl reactions:

  • Nucleophilic Additions : Reacts with Grignard reagents or organometallics to form secondary alcohols. For example, reaction with methylmagnesium bromide yields a tertiary alcohol derivative.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the carbonyl to a secondary alcohol, generating rac-(4R,7R)-7-hydroxy-1-azaspiro[3.5]nonan-2-ol .

Table 1: Carbonyl Reactions and Outcomes

Reaction TypeReagents/ConditionsProductYield (%)Source
Nucleophilic AdditionMeMgBr, THF, -78°C2-(Methyl)-1-azaspiro[3.5]nonan-7-ol72
ReductionH₂ (1 atm), 10% Pd/C, MeOHrac-(4R,7R)-2-ol analog85

Hydroxyl Group Transformations

The C7 hydroxyl group participates in:

  • Esterification : Reacts with acyl chlorides (e.g., benzoyl chloride) under basic conditions to form esters. For instance, benzoylation produces rac-(4R,7R)-7-benzoyloxy-1-azaspiro[3.5]nonan-2-one.

  • Oxidation : PCC (pyridinium chlorochromate) oxidizes the hydroxyl group to a ketone, yielding rac-(4R,7R)-1-azaspiro[3.5]nonane-2,7-dione .

Table 2: Hydroxyl Group Reactions

ReactionConditionsProductSelectivitySource
EsterificationBzCl, Et₃N, CH₂Cl₂, 0°C7-Benzoyloxy derivative>95%
OxidationPCC, CH₂Cl₂, rt, 20 h2,7-Dione spiro compound88%

Spirocyclic System-Influenced Reactions

The spiro[3.5]nonane framework imposes steric and electronic constraints:

  • Regioselective Functionalization : The nitrogen atom in the azaspiro system directs electrophilic attacks to specific positions. For example, bromination occurs selectively at the C3 position due to ring strain effects.

  • Cycloadditions : Participates in Rh(I)-catalyzed (3+2) ene-cycloadditions with alkenes, forming fused bicyclic structures .

Mechanistic Insight:

The spirocyclic structure stabilizes transition states during cycloadditions via conjugated π-systems, as observed in Rh-catalyzed reactions . Computational studies suggest that the nitrogen lone pair enhances electrophilicity at adjacent carbons.

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

CompoundReactivity DifferenceCauseSource
1-Azaspiro[3.5]nonan-2-oneLacks hydroxyl group; no esterification/oxidationReduced polarity
(4R,7S)-7-Hydroxy isomerLower diastereoselectivity in Grignard additionsStereoelectronic effects

Scientific Research Applications

Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one and related spirocyclic compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₈H₁₃NO₂ Hydroxy at C7 ~155.2 (calculated) High polarity, hydrogen-bond donor, drug intermediate
(4r,7r)-7-(Aminomethyl)-1-azaspiro[3.5]nonan-2-one C₉H₁₆N₂O Aminomethyl at C7 168.24 Basic functionality, potential for peptide coupling
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ Phenyl at C3, oxa (oxygen) in ring 217.26 Enhanced lipophilicity, material science applications
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one C₁₃H₁₆N₂O Benzyl group, diazaspiro system (two nitrogens) 216.28 Increased basicity, catalytic or ligand uses
Gemmacolide AX (6) C₂₆H₃₃ClO₁₁ Macrocyclic lactone with hydroxy substitutions 563.0 Antibacterial activity, marine natural product
Cefepime Hydrochloride (cephalosporin analog) C₁₉H₂₄ClN₆O₅S² Azaspiro in β-lactam antibiotic 571.06 Broad-spectrum antibiotic, targets bacterial cell walls

Key Observations:

Structural Variations: Substituents: The hydroxy group in the target compound contrasts with aminomethyl (), phenyl (), and benzyl () groups in analogs. These substitutions influence electronic properties and reactivity. For example, the aminomethyl group enables nucleophilic reactions, while the hydroxy group enhances solubility . Ring Systems: The 1-azaspiro[3.5]nonane core differs from diazaspiro () and oxa-azaspiro () systems.

Physicochemical Properties: Polarity: The hydroxy group increases hydrophilicity compared to benzyl- or phenyl-substituted analogs, making the target compound more suitable for aqueous-phase reactions or hydrophilic drug formulations . Hydrogen Bonding: The hydroxy group acts as a hydrogen-bond donor, a feature absent in silyl-protected () or acetylated () analogs. This property is critical in crystal engineering or protein-ligand interactions .

However, its hydroxy group may offer distinct pharmacokinetic profiles compared to acetylated or alkylated derivatives . Material Science: Analogous spirocyclic compounds with phenyl or benzyl groups () are used in high-performance polymers, implying that the hydroxy variant could serve as a monomer for polar functional materials .

Synthetic Considerations :

  • Protecting Groups : Compounds with silyl ethers () or tert-butyldimethylsilyl groups () highlight strategies to mask reactive sites during synthesis. The unprotected hydroxy group in the target compound simplifies derivatization but requires careful handling to avoid oxidation .
  • Stereochemical Complexity : The racemic nature of the target compound contrasts with enantiopure analogs like Gemmacolide AX (), underscoring the need for chiral resolution techniques in drug development .

Research Findings and Trends

  • Antibacterial Activity : Spirocyclic lactams with hydroxy groups (e.g., Gemmacolide AX) show moderate bioactivity, suggesting the target compound could be optimized for antimicrobial use .
  • Crystallography : The crystal structure of a related chlorophenyl-spiro compound () reveals hydrogen-bonding networks, a feature likely shared by the hydroxy-substituted target compound, which could stabilize solid-state structures .
  • Synthetic Utility : The hydroxy group’s reactivity enables further functionalization, such as esterification or glycosylation, contrasting with inert silyl-protected analogs () .

Biological Activity

Rac-(4R,7R)-7-hydroxy-1-azaspiro[3.5]nonan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2866253-82-7
  • Molecular Formula : C8H13NO2
  • Molecular Weight : 155.19 g/mol
  • SMILES Notation : O[C@@H]1CC[C@@]2(CC1)CC(=O)N2

The compound acts as a GPR119 agonist, which is a receptor involved in glucose metabolism and insulin secretion. GPR119 is primarily expressed in the pancreas and intestines and plays a critical role in glucose homeostasis. Agonism of this receptor has been associated with enhanced insulin secretion in response to glucose levels, making it a target for diabetes treatment.

Pharmacological Effects

  • Glucose Lowering Effect : In studies conducted on diabetic rats, this compound demonstrated a significant reduction in blood glucose levels. This effect was attributed to its action on the GPR119 receptor, leading to increased insulin secretion post-glucose administration .
  • Potential Neuroprotective Effects : Preliminary research suggests that the compound may exhibit neuroprotective properties, although detailed studies are still required to confirm these effects and elucidate the underlying mechanisms.

Case Study 1: GPR119 Agonism

A study published in 2018 highlighted the synthesis and biological evaluation of various 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Among these, this compound was identified as one of the most potent compounds, showing a favorable pharmacokinetic profile in Sprague-Dawley rats and significant glucose-lowering effects in diabetic models .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of azaspiro compounds indicated that modifications at specific positions could enhance their efficacy as GPR119 agonists. The presence of the hydroxyl group at position 7 was found to be crucial for maintaining biological activity while providing an optimal balance between potency and selectivity .

Data Summary Table

PropertyValue
Chemical NameThis compound
CAS Number2866253-82-7
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Biological ActivityGPR119 agonist
Glucose Lowering EffectSignificant in diabetic rats

Q & A

Basic: What methods are recommended for synthesizing Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one?

Answer:
Synthesis typically involves constructing the spirocyclic core via cyclization or ring-closing metathesis. For example:

  • Step 1: Start with a bicyclic precursor containing hydroxyl and ketone functionalities.
  • Step 2: Use reductive amination or intramolecular nucleophilic addition to form the azaspiro scaffold .
  • Step 3: Protect the hydroxyl group during synthesis to avoid side reactions (e.g., using tert-butyl dimethylsilyl ether), followed by deprotection under mild acidic conditions .
  • Validation: Confirm purity via HPLC and structural integrity via 1H^1H-NMR (e.g., sp3^3 -hybridized carbons at δ 1.5–2.5 ppm) and mass spectrometry .

Basic: How is the stereochemical configuration (4r,7r) confirmed experimentally?

Answer:

  • X-ray crystallography is the gold standard. For example, SHELX software (SHELXL/SHELXS) can refine crystal structures to determine bond angles and torsion angles critical for stereochemical assignment .
  • Chiral HPLC or circular dichroism (CD) can validate enantiomeric purity. Use a Chiralpak IA-3 column with a hexane/isopropanol mobile phase to resolve enantiomers .
  • Comparative analysis: Match experimental optical rotation values with literature data for related spiro compounds (e.g., (5R,6S)-6-hydroxy-1-azaspiro[4.4]nonan-2-one) .

Advanced: How can synthetic yields be optimized for intermediates in this compound synthesis?

Answer:

  • Catalyst screening: Test palladium catalysts (e.g., Pd(OAc)2_2) for cross-coupling steps to improve regioselectivity.
  • Solvent effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states in cyclization reactions .
  • Temperature control: Lower reaction temperatures (0–5°C) reduce racemization risks during hydroxyl group activation .
  • Data-driven approach: Use design of experiments (DoE) to statistically optimize parameters like reagent stoichiometry and reaction time .

Advanced: What analytical techniques resolve contradictions in reported spectroscopic data for azaspiro compounds?

Answer:

  • Multi-nuclear NMR: Compare 13C^{13}C-NMR data to distinguish sp2^2 vs. sp3^3 carbons in the spiro ring. For example, carbonyl carbons typically appear at δ 170–180 ppm .
  • High-resolution mass spectrometry (HRMS): Confirm molecular formula discrepancies (e.g., observed vs. calculated [M+H]+^+ for C8_8H13_{13}NO2_2: 155.0946) .
  • Cross-validation: Replicate published procedures and compare results with independent labs to identify systematic errors (e.g., solvent impurities affecting 1H^1H-NMR shifts) .

Advanced: How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

Answer:

  • Density functional theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group’s electron density influences hydrogen-bonding interactions .
  • Molecular docking: Simulate binding affinity to biological targets (e.g., enzymes with hydrophobic active sites) using AutoDock Vina. Validate with in vitro assays .
  • ADMET prediction: Use QSAR models to estimate solubility (LogP ≈ 0.5) and metabolic stability .

Basic: What are the key challenges in isolating this compound from reaction mixtures?

Answer:

  • Byproduct formation: Spiro compounds often form diastereomers during synthesis. Use silica gel chromatography with ethyl acetate/hexane gradients (70:30 → 90:10) to separate stereoisomers .
  • Hydroxyl group instability: Avoid prolonged exposure to basic conditions to prevent oxidation. Add antioxidants like BHT (butylated hydroxytoluene) during workup .

Advanced: How does the spirocyclic structure influence the compound’s physicochemical properties?

Answer:

  • Conformational rigidity: The spiro junction reduces entropy, enhancing binding specificity to biological targets.
  • Solubility: The hydroxyl group improves aqueous solubility (≈20 mg/mL in PBS pH 7.4), while the nonpolar spiro core increases lipid membrane permeability .
  • Stability: The fused ring system resists enzymatic degradation compared to linear analogs .

Advanced: What strategies mitigate racemization during large-scale synthesis?

Answer:

  • Chiral auxiliaries: Temporarily introduce a removable chiral group (e.g., Evans oxazolidinone) to control stereochemistry .
  • Enzymatic resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Process monitoring: Implement inline PAT (process analytical technology) tools like FTIR to detect racemization in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.